N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
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Description
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O5S2 and its molecular weight is 499. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
A study by Gütschow et al. (1999) explored the synthesis and evaluation of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity toward human leukocyte elastase (HLE). The findings indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in treating diseases involving enzyme dysfunction or overactivity. The structural components of these compounds, particularly the presence of thiazole and thiophene rings, are reminiscent of the core structure of the compound , indicating its potential for enzyme inhibition research (Gütschow et al., 1999).
Antiallergy and Anti-inflammatory Agents
In the research conducted by Hargrave et al. (1983), N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity. These compounds showed potent antiallergy effects in the rat PCA model, with several analogues demonstrating significant potency compared to disodium cromoglycate. This study underscores the potential of thiazole-containing compounds in developing antiallergy and anti-inflammatory agents (Hargrave et al., 1983).
Neuroprotective Effects
T-588, a cognitive enhancer with a structure that includes a benzo[b]thiophen-5-yl group, was investigated for its protective effects against sodium nitroprusside-induced cytotoxicity in cultured astrocytes. The study by Phuagphong et al. (2004) found that T-588 prevented mitochondrial dysfunction and cell injury, suggesting the compound's potential for research into neuroprotective therapies (Phuagphong et al., 2004).
Anticancer Activity
A study on benzothiazole derivatives by Yoshida et al. (2005) synthesized compounds based on structural modifications aimed at enhancing biological stability and antitumor efficacy. One derivative showed significant in vivo tumor growth inhibition, highlighting the role of benzothiazole derivatives in anticancer research (Yoshida et al., 2005).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2.ClH/c1-3-22(4-2)7-8-23(19(25)16-5-6-18(30-16)24(26)27)20-21-13-11-14-15(12-17(13)31-20)29-10-9-28-14;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANZTTUPHYUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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